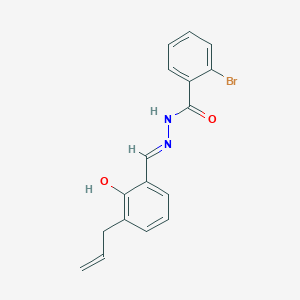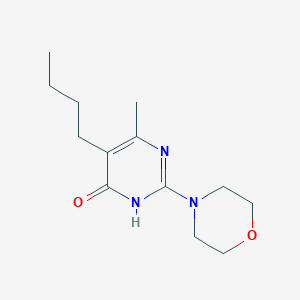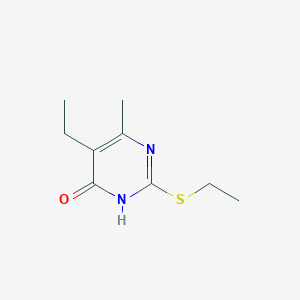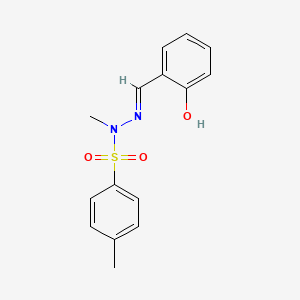
N'-(3-allyl-2-hydroxybenzylidene)-2-bromobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-allyl-2-hydroxybenzylidene)-2-bromobenzohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research studies. In
Mecanismo De Acción
The mechanism of action of N'-(3-allyl-2-hydroxybenzylidene)-2-bromobenzohydrazide is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular antioxidant defense system.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers, which are associated with various diseases. It has also been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-(3-allyl-2-hydroxybenzylidene)-2-bromobenzohydrazide in lab experiments include its high potency, specificity, and low toxicity. This compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its instability under certain conditions.
Direcciones Futuras
There are several future directions for research on N'-(3-allyl-2-hydroxybenzylidene)-2-bromobenzohydrazide. These include exploring its potential applications in the treatment of various diseases, investigating its mechanism of action in more detail, and optimizing its synthesis method to improve its yield and purity. Additionally, there is a need to develop more effective formulations of this compound that can improve its solubility and stability. Overall, this compound is a promising compound that has the potential to be used in a range of scientific research studies.
Métodos De Síntesis
The synthesis of N'-(3-allyl-2-hydroxybenzylidene)-2-bromobenzohydrazide involves the reaction of 2-bromobenzohydrazide with 3-allyl-2-hydroxybenzaldehyde in the presence of a catalyst. The reaction proceeds under mild conditions and produces a high yield of the desired product. This synthesis method has been optimized through various studies, and it is now a well-established protocol for the preparation of this compound.
Aplicaciones Científicas De Investigación
N'-(3-allyl-2-hydroxybenzylidene)-2-bromobenzohydrazide has been widely studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been found to be effective in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-bromo-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-2-6-12-7-5-8-13(16(12)21)11-19-20-17(22)14-9-3-4-10-15(14)18/h2-5,7-11,21H,1,6H2,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWCDSAVLYRSGT-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6022849.png)
![{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B6022855.png)
![1-(4-bromophenyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6022865.png)
amino]methyl}phenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6022886.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B6022888.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6022890.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(3-methoxybenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6022897.png)
![5-ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B6022906.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6022910.png)
![N-(3,5-dimethylphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6022920.png)
![1-[5-(cyclohexylamino)-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinol](/img/structure/B6022926.png)

